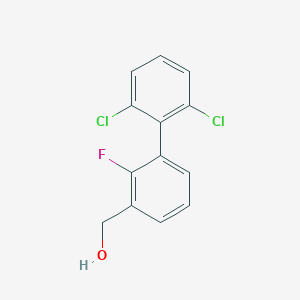
(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a chemical compound that belongs to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol typically involves the halogenation of biphenyl compounds followed by the introduction of the methanol group. One common method is the chlorination and fluorination of biphenyl, followed by a reaction with formaldehyde to introduce the methanol group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol may involve large-scale halogenation processes using chlorine and fluorine gases. The subsequent reaction with formaldehyde can be carried out in reactors designed to handle the specific conditions required for the synthesis. The process may also involve purification steps to isolate the desired compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the methanol group to other functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated biphenyl compounds or other functionalized derivatives.
Substitution: Formation of biphenyl compounds with new functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the methanol group can influence its binding affinity and specificity. The compound may exert its effects by modulating the activity of target proteins or interfering with specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid
- (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-amine
Uniqueness
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is unique due to the presence of the methanol group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of chlorine and fluorine atoms also contributes to its unique behavior in chemical reactions and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H9Cl2FO |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
[3-(2,6-dichlorophenyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-5-2-6-11(15)12(10)9-4-1-3-8(7-17)13(9)16/h1-6,17H,7H2 |
Clave InChI |
PZRFMTCYFJCXTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C2=C(C=CC=C2Cl)Cl)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















